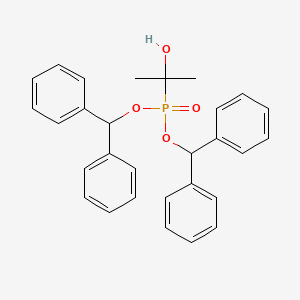
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate typically involves the reaction of diphenylmethylphosphine with 2-hydroxypropan-2-yl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction is usually conducted at room temperature and requires careful monitoring to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate ester to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes. Additionally, the compound’s ability to form stable complexes with metal ions can influence its activity in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylphosphine: A related compound with similar chemical properties but lacking the hydroxyl group.
2-Hydroxypropan-2-ylphosphonate: Similar structure but with different substituents on the phosphorus atom.
Bis(diphenylmethyl)phosphine oxide: An oxidized form of the compound with distinct chemical properties.
Uniqueness
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate is unique due to the presence of both diphenylmethyl and 2-hydroxypropan-2-yl groups, which confer specific chemical reactivity and potential applications. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
89865-28-1 |
|---|---|
Molecular Formula |
C29H29O4P |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-dibenzhydryloxyphosphorylpropan-2-ol |
InChI |
InChI=1S/C29H29O4P/c1-29(2,30)34(31,32-27(23-15-7-3-8-16-23)24-17-9-4-10-18-24)33-28(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,30H,1-2H3 |
InChI Key |
AITLKXWUKGLORY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)P(=O)(OC(C1=CC=CC=C1)C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















